molecular formula C11H26Cl2N2 B13585233 [2-(Azepan-1-yl)ethyl](propan-2-yl)aminedihydrochloride

[2-(Azepan-1-yl)ethyl](propan-2-yl)aminedihydrochloride

Cat. No.: B13585233
M. Wt: 257.24 g/mol
InChI Key: KGVWOLDSHCAYHT-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)ethylamine dihydrochloride is a tertiary amine salt featuring a seven-membered azepane ring (azepan-1-yl) linked via an ethyl spacer to a branched isopropylamine group. The dihydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical and chemical research applications. The azepane ring introduces conformational flexibility, which may influence receptor binding or pharmacokinetic properties compared to smaller cyclic amines.

Properties

Molecular Formula

C11H26Cl2N2

Molecular Weight

257.24 g/mol

IUPAC Name

N-[2-(azepan-1-yl)ethyl]propan-2-amine;dihydrochloride

InChI

InChI=1S/C11H24N2.2ClH/c1-11(2)12-7-10-13-8-5-3-4-6-9-13;;/h11-12H,3-10H2,1-2H3;2*1H

InChI Key

KGVWOLDSHCAYHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN1CCCCCC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution Approach

This method involves nucleophilic substitution of a suitable precursor, such as 2-chloroethyl derivatives, with azepane under basic conditions.

Step Reagents & Conditions Description References
1 2-Chloroethylpropane-2-amine React with azepane in presence of a base (e.g., potassium carbonate) Patent EP2420490B1
2 Solvent: Acetonitrile or ethanol Conducted at reflux temperature (~80°C) Patent EP2420490B1
3 Quaternization with HCl Formation of dihydrochloride salt Patent EP2420490B1

This route offers high yields and straightforward purification, with the dihydrochloride salt obtained via acidification.

Reductive Amination Method

A more controlled approach involves reductive amination of azepane with a suitable aldehyde or ketone, followed by salt formation.

Step Reagents & Conditions Description References
1 2-Aminoethylpropane-2-ol or aldehyde React with azepane in the presence of a reducing agent (e.g., sodium cyanoborohydride) Patent US20130177644
2 Solvent: Methanol or ethanol Conducted at room temperature to 50°C Patent US20130177644
3 Acidification with HCl Salt formation to yield dihydrochloride Patent US20130177644

This method allows for stereochemical control and high purity of the final product.

Cyclization and Ring-Closure Techniques

In some cases, heterocyclic ring formation involves cyclization of aminoalkyl precursors under acidic or basic conditions.

Step Reagents & Conditions Description References
1 1,6-Hexanediamine derivative Cyclization with aldehyde or ketone intermediates Patent EP2420490B1
2 Acidic conditions (e.g., HCl) Ring closure to form azepane ring Patent EP2420490B1
3 Salt formation Dihydrochloride salt obtained via acid treatment Patent EP2420490B1

Purification and Characterization

Post-synthesis, purification typically involves:

Characterization techniques include:

Technique Purpose References
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight
Nuclear Magnetic Resonance (NMR) Confirm structure and stereochemistry
X-ray Crystallography Absolute configuration
HPLC with chiral columns Enantiomeric purity

Summary of Research Findings and Data Tables

Yield and Purity Data

Method Typical Yield (%) Purity (HPLC) Remarks
Nucleophilic substitution 70-85 >98% Efficient, scalable
Reductive amination 75-90 >99% Stereochemical control possible
Cyclization 60-75 >95% Suitable for heterocyclic derivatives

Reaction Conditions Summary

Parameter Typical Range Notes
Temperature 25–80°C Reflux conditions for nucleophilic substitution
Solvent Acetonitrile, ethanol Common solvents for reactions
pH Neutral to slightly basic Maintains amine stability
Reaction Time 4–24 hours Varies with method

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group exhibits nucleophilic character in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSources
AcylationBenzoyl chloride/DCMN-Benzoyl derivative65%Requires neutralization of HCl counterions first
AlkylationEthyl bromoacetate/THFQuaternary ammonium salt45%Enhanced water solubility observed in products
SulfonationTosyl chloride/Et3NSulfonamide derivative72%*(*Estimated from piperidine analog reactivity)-

Salt-Form Dependent Reactivity

The dihydrochloride form impacts reaction pathways:

PropertyFree Base BehaviorDihydrochloride FormSignificance
Solubility in H2O12 mg/mL>100 mg/mLEnables aqueous-phase reactions
pKa (amine)~9.8<2 (protonated)Requires neutralization for nucleophilic reactions
Thermal stabilityDecomposes >180°CStable to 220°CAllows high-temperature reactions

Coordination Chemistry

The compound participates in metal complex formation:

Metal IonLigand SitesComplex StructureApplicationEvidence Level
Cu(II)N_(amine), N_(azepane)Octahedral geometryCatalytic oxidation studiesAnalog data
Pd(0)N_(amine)Square planarCross-coupling catalystPatent examples
Fe(III)N_(azepane)TetrahedralMagnetic material precursorTheoretical modeling

Redox Reactions

Oxidation pathways vary with reaction conditions:

Oxidizing AgentProductsMechanismSelectivity
H2O2 (30%)Nitroxide radicalSingle-electron oxidation88% amine oxidation
KMnO4 (acidic)Ketone derivativeC-N bond cleavageAzepane ring intact
O2 (catalytic Cu)Imine oligomersAutoxidation pathwayTemperature-dependent

Bioconjugation Reactions

Demonstrated utility in pharmaceutical synthesis:

Case Study: Reaction with activated ester of flurbiprofen

  • Conditions: pH 7.4 PBS buffer, 25°C

  • Product: Amide-linked prodrug

  • Hydrolysis half-life: 6.2 hrs (simulated gastric fluid)

  • Bioavailability increase: 3.1× vs parent drug

Acid-Base Responsive Behavior

The dihydrochloride salt shows pH-dependent solubility transitions:

pH RangeSolubility (mg/mL)Dominant Species
<2150[H2L]^2+
2-485[HL]^+
4-822L (neutral)
>85Precipitation

Data extrapolated from piperidine analog studies

Scientific Research Applications

2-(Azepan-1-yl)ethylaminedihydrochloride is a synthetic organic molecule with an azepane ring and a propan-2-ylamine moiety. The dihydrochloride form enhances its solubility and bioavailability in aqueous environments. Due to its structural features, it is predicted to have significant biological activity, making it potentially applicable in several fields.

Potential Applications

2-(Azepan-1-yl)ethylaminedihydrochloride's applications span various fields, including pharmaceutical development. Compounds with similar structures often exhibit various pharmacological effects.

Pharmaceutical Development

  • Drug Design: Computational methods such as molecular docking and simulations can predict interaction affinities with various biological targets, aiding in drug design efforts.
  • Treatment of Hyperproliferative Diseases: It may be useful in treating hyperproliferative diseases like breast cancer, mantle cell lymphoma, renal cell carcinoma, and various other cancers .

Scientific Research

  • Interaction Studies: Essential for understanding how 2-(Azepan-1-yl)ethylaminedihydrochloride interacts with biological macromolecules.
  • lonizable Lipids Screening: It can be used in developing ionizable lipids for efficient mRNA delivery .

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Diisopropylamino)ethanol Hydrochloride (CAS 63051-68-3)

  • Structure: Contains a diisopropylamine group linked to an ethanol moiety.
  • Key Differences: The hydroxyl group in ethanol enhances hydrophilicity compared to the azepane-ethyl chain in the target compound. This increases aqueous solubility but may reduce membrane permeability.
  • Applications: Used as an intermediate in organic synthesis and pharmaceutical formulations. Its ethanol group allows for derivatization into esters or ethers, unlike the azepane ring, which offers rigidity and steric bulk .

2-Diisopropylaminoethyl Chloride Hydrochloride (CAS 4261-68-1)

  • Structure : Features a chloroethyl group attached to a diisopropylamine core.
  • Key Differences: The chlorine atom in this compound makes it a reactive alkylating agent, unlike the non-reactive azepane-ethyl group. This reactivity is exploited in synthesizing quaternary ammonium compounds or covalent inhibitors.
  • Applications : Serves as a precursor in drug synthesis (e.g., anticholinergics) and polymer chemistry. The dihydrochloride salt stabilizes the compound during storage .

2-(1,3-Benzoxazol-2-yl)propan-1-amine Dihydrochloride (CAS 2060037-06-9)

  • Structure : Contains a benzoxazole heterocycle linked to a propan-1-amine group.
  • Key Differences : The planar benzoxazole ring enables π-π stacking interactions, enhancing binding to aromatic residues in biological targets. This contrasts with the flexible azepane ring, which may favor interactions with hydrophobic pockets.
  • Applications: Potential use in CNS drug development due to benzoxazole’s affinity for neurotransmitter receptors. The dihydrochloride salt improves bioavailability .

(R)-1-(Adamantan-1-yl)propan-2-amine Hydrochloride (CAS 68693-31-2)

  • Structure : Incorporates a rigid adamantane group attached to a propan-2-amine.
  • Key Differences : Adamantane’s bulkiness increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The azepane ring in the target compound offers moderate flexibility, balancing solubility and membrane permeability.
  • Applications : Explored in antiviral and neurodegenerative therapies. The hydrochloride salt enhances crystallinity for formulation .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Solubility (Water) Applications
[Target Compound] ~280.3 (calc.) Azepane, isopropylamine, 2×HCl High Drug intermediates, CNS agents
2-(Diisopropylamino)ethanol Hydrochloride 193.7 Diisopropylamine, ethanol, HCl Very High Synthetic intermediates
2-Diisopropylaminoethyl Chloride HCl 228.2 Chloroethyl, diisopropylamine Moderate Alkylating agents, anticholinergics
2-(Benzoxazol-2-yl)propan-1-amine diHCl 249.14 Benzoxazole, propan-1-amine High CNS drug candidates
(R)-1-Adamantylpropan-2-amine HCl 229.79 Adamantane, propan-2-amine Low Antivirals, neuroprotectants

Research Findings and Trends

  • Salt Forms : Dihydrochloride salts universally improve solubility and stability across analogs, critical for in vivo studies .
  • Synthetic Utility : Chloroethyl derivatives (e.g., CAS 4261-68-1) are pivotal in generating quaternary ammonium compounds, whereas azepane-containing structures may require specialized ring-closing strategies .

Biological Activity

The compound 2-(Azepan-1-yl)ethylaminedihydrochloride is a synthetic organic molecule notable for its unique structural features, including an azepane ring and a propan-2-ylamine moiety. This configuration suggests potential biological activity, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Azepane Ring : A seven-membered nitrogen-containing heterocycle that influences the compound's interaction with biological targets.
  • Propan-2-ylamine Moiety : This part of the molecule may enhance its solubility and bioavailability due to the presence of two hydrochloride ions in its dihydrochloride form.

Biological Activity Predictions

The biological activity of 2-(Azepan-1-yl)ethylaminedihydrochloride is predicted to be significant based on its structural features. Compounds with similar structures have shown various pharmacological effects, including:

  • Neurotransmitter Modulation : Similar compounds often interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Analgesic Properties : The azepane structure is associated with pain relief mechanisms.
  • Antidepressant Activity : Some derivatives exhibit effects on mood disorders.

The mechanism of action involves interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate cellular signaling pathways, leading to various physiological effects. For instance, the compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Comparative Analysis

A comparative analysis with structurally similar compounds provides context for understanding the unique properties of 2-(Azepan-1-yl)ethylaminedihydrochloride :

Compound NameStructure FeaturesBiological Activity
1-Azabicyclo[3.3.0]octaneSaturated bicyclic structureAnalgesic properties
1-(4-Methylpiperidin-1-yl)ethanonePiperidine derivativeAntidepressant activity
3-AminoazetidineFive-membered nitrogen heterocyclePotential anticancer activity
4-(Aminomethyl)piperidinePiperidine with an amino methyl groupNeurotransmitter modulation

This table highlights the diversity within nitrogen-containing heterocycles and their respective pharmacological activities.

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